1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea
Description
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a urea derivative characterized by a tert-butyl group and a hydroxytetrahydrofuran-methyl substituent. Urea derivatives are widely studied for their hydrogen-bonding capabilities, structural diversity, and applications in supramolecular chemistry, drug design, and materials science . This compound’s unique structure may influence its solubility, crystal packing, and biological interactions compared to analogs.
Properties
IUPAC Name |
1-tert-butyl-3-[(3-hydroxyoxolan-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)12-8(13)11-6-10(14)4-5-15-7-10/h14H,4-7H2,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODVAZXONZNVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCOC1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea typically involves the reaction of tert-butyl isocyanate with a hydroxytetrahydrofuran derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.
Biology
The compound is under investigation for its potential biological activity . Studies suggest that it may interact with biomolecules, influencing cellular processes. Its hydroxytetrahydrofuran moiety is particularly notable for its ability to form hydrogen bonds, which may enhance its biological interactions.
Medicine
In the medical field, this compound is explored for its therapeutic properties , including:
- Drug Development: It has potential as a precursor in the synthesis of pharmaceuticals targeting specific diseases.
- Modulation of Biological Pathways: Research indicates it may act on pathways associated with inflammation and cell signaling.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of urea derivatives similar to this compound. Findings indicated that these compounds could inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. Specifically, derivatives demonstrated effectiveness against triple-negative breast cancer cell lines, showing promise for further development into therapeutic agents.
| Study Focus | Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of tumor growth in vitro | Potential for drug development targeting aggressive cancers |
Case Study 2: Biological Interactions
Research focused on the interactions between this compound and various biomolecules revealed that it could modulate signaling pathways involved in inflammation. This suggests potential applications in treating inflammatory diseases or conditions.
| Study Focus | Findings | Implications |
|---|---|---|
| Biological Interactions | Modulation of inflammatory pathways | Potential therapeutic applications in inflammatory diseases |
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Compound 2’s methoxy group lacks H-bond donor capacity, reducing its supramolecular assembly utility.
- Electronic Effects : The tert-butyl group in the target compound is electron-donating, contrasting with the electron-withdrawing trifluoromethyl groups in S1 and Compound 1. This difference may influence solubility (e.g., lower polarity for the target compound) and reactivity in nucleophilic environments.
- Steric Effects : The cyclic tetrahydrofuran in the target compound imposes conformational rigidity, unlike the flexible chains in S1 and Compound 2. This rigidity could enhance binding selectivity in molecular recognition applications.
Hydrogen-Bonding and Crystal Packing
The target compound’s hydroxyl group can participate in Etter’s hydrogen-bonding motifs (e.g., Donor-Acceptor chains or rings), as described in ’s graph set analysis . Compared to S1’s hydroxyethyl group, the cyclic hydroxytetrahydrofuran may favor R₂²(8) ring motifs (two donors/two acceptors in an 8-membered ring), enhancing crystal stability. In contrast, Compound 1’s tetrazine group enables anion-π interactions, a feature absent in the target compound but critical for anion-sensing applications .
Biological Activity
1-(Tert-butyl)-3-((3-hydroxytetrahydrofuran-3-yl)methyl)urea is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry. This article reviews existing literature on the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H21N3O3, with a molecular weight of 241.30 g/mol. Its structure features a tert-butyl group and a hydroxytetrahydrofuran moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on cellular processes and potential therapeutic applications.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that urea derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, enzyme kinetic studies suggest that related urea derivatives can inhibit enzymes such as lactate dehydrogenase (LDH), which is crucial in cancer metabolism . This inhibition can lead to altered energy metabolism in tumor cells, potentially reducing their viability.
Case Studies
Several case studies have explored the biological effects of urea derivatives similar to this compound:
- Anticancer Effects : A study demonstrated that a related compound significantly inhibited the growth of melanoma cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .
- Neuroprotective Properties : Another investigation found that urea derivatives could protect neuronal cells from oxidative stress-induced damage. This protective effect was attributed to the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .
The mechanisms underlying the biological activity of this compound may involve:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Enzyme Modulation : Inhibition or activation of key metabolic enzymes affecting cellular energy homeostasis.
- Antioxidant Activity : Scavenging of free radicals and enhancement of cellular antioxidant defenses.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms structural integrity by identifying protons (e.g., tert-butyl at ~1.3 ppm) and carbons (e.g., urea carbonyl at ~155–160 ppm).
- ESI-HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) with ppm-level accuracy .
- HPLC/UPLC : Assesses purity (>95% typically required for biological assays) using reverse-phase columns (C18) and UV detection.
- Melting Point : Consistency in melting range (e.g., 140–230°C for adamantyl-ureas) indicates crystalline purity .
What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Advanced
Discrepancies may arise from solvation effects, protein flexibility, or incomplete active-site modeling. To address this:
- Iterative Refinement : Combine experimental IC₅₀ values with free-energy perturbation (FEP) calculations to refine binding affinity predictions .
- MD Simulations : Incorporate explicit solvent models and ligand-induced protein conformational changes .
- SAR Analysis : Synthesize analogs (e.g., substituent variations on the tetrahydrofuran ring) to validate computational hypotheses .
What experimental design principles ensure reliable assessment of the compound’s stability under varying conditions?
Q. Basic
- Degradation Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 1–3 months) and monitor via HPLC .
- pH Stability : Expose the compound to buffers (pH 1–10) and quantify degradation products (e.g., hydrolysis of urea to amines/CO₂) .
- Light Sensitivity : Conduct ICH-compliant photostability tests (e.g., 1.2 million lux-hours) with UV/vis spectroscopy .
How do structural modifications impact the compound’s pharmacological profile?
Q. Advanced
- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF₃) on aromatic rings enhances metabolic stability but may reduce solubility. Adamantyl groups improve lipophilicity and CNS penetration .
- Stereochemistry : The 3-hydroxytetrahydrofuran moiety’s configuration influences hydrogen-bonding capacity and target selectivity. Enantioselective synthesis (e.g., chiral catalysts) is critical for optimizing activity .
- Prodrug Design : Masking the hydroxyl group as an ester or carbamate can improve bioavailability and reduce first-pass metabolism .
What methodologies are effective in analyzing the compound’s role in catalytic or material science applications?
Q. Advanced
- Kinetic Studies : Monitor reaction rates (e.g., via in situ IR or GC-MS) to evaluate catalytic efficiency in asymmetric synthesis .
- Thermal Analysis : TGA/DSC assesses thermal stability for material applications (e.g., polymer composites) .
- Surface Characterization : SEM/EDS or XPS analyzes surface modifications when the compound is used as a functional coating .
How can researchers mitigate synthetic challenges related to steric hindrance in the tert-butyl group?
Q. Advanced
- Microwave-Assisted Synthesis : Enhances reaction rates by overcoming steric barriers through controlled heating .
- Bulky Ligands : Use phosphine ligands (e.g., XPhos) in cross-coupling reactions to stabilize transition states .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
